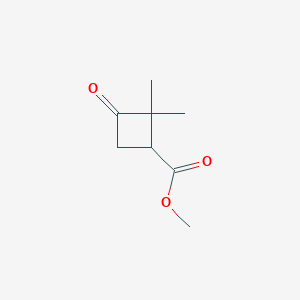

Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

Description

Properties

IUPAC Name |

methyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEUKBYFWMJNSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1=O)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78685-51-5 | |

| Record name | methyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

An In-depth Technical Guide to the Synthesis of Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

Introduction: The Strategic Value of a Strained Scaffold

This compound is a valued synthetic intermediate, embodying the unique reactivity and stereochemical complexity inherent in functionalized four-membered rings. Cyclobutane derivatives are key structural motifs in a variety of biologically active natural products and pharmaceuticals.[1][2] However, the synthesis of these strained carbocycles presents a significant challenge to the synthetic chemist, often requiring specialized methodologies to overcome the inherent ring strain.[3] This guide provides a detailed exploration of the primary synthetic strategies for constructing this compound, offering insights into the mechanistic underpinnings and practical considerations for each approach. The methodologies discussed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for accessing this and related cyclobutane structures.

Strategic Approaches to the Cyclobutane Core

The construction of the 2,2-dimethyl-3-oxocyclobutanecarboxylate framework can be approached through several distinct strategies, each with its own set of advantages and limitations. The primary retrosynthetic disconnections lead to three main classes of reactions: photochemical [2+2] cycloadditions, intramolecular cyclizations of acyclic precursors, and ring contractions of larger carbocycles.

Strategy 1: Photochemical [2+2] Cycloaddition

The [2+2] photocycloaddition is arguably the most direct and convergent method for constructing the cyclobutane ring.[4] This approach involves the light-induced reaction of an alkene with a ketene or ketene equivalent to form the four-membered ring in a single step.[5]

Causality of Experimental Design: The choice of a photochemical pathway is predicated on its ability to overcome the thermodynamic barrier associated with forming a strained four-membered ring. The excitation of a carbonyl compound to its triplet state provides the necessary energy to initiate the cycloaddition with a ground-state alkene.[5] For the synthesis of the target molecule, the logical precursors are 2-methylpropene and a ketene bearing a methoxycarbonyl group.

Caption: Workflow for [2+2] Photocycloaddition Synthesis.

Experimental Protocol: [2+2] Cycloaddition

-

Reactant Preparation: A solution of methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in a suitable solvent such as toluene is prepared in a quartz reaction vessel.

-

Alkene Addition: The solution is cooled to -78°C, and liquefied 2-methylpropene (3-5 equivalents) is condensed into the vessel.

-

Photochemical Reaction: The reaction mixture is irradiated with a high-pressure mercury lamp (λ > 290 nm) while maintaining the low temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction is warmed to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the target compound.

Mechanistic Insight: The reaction proceeds through the formation of a diradical intermediate upon addition of the excited state of the ketene to the alkene.[6] Subsequent ring closure of this diradical affords the cyclobutanone product. The regioselectivity is governed by the stability of the initially formed diradical.

Strategy 2: Intramolecular Dieckmann Condensation

The Dieckmann condensation is a robust method for forming cyclic β-keto esters via the intramolecular cyclization of a diester.[7][8] This strategy is particularly well-suited for the synthesis of five- and six-membered rings, but can be adapted for the formation of four-membered rings, albeit with challenges related to ring strain.[7][9]

Causality of Experimental Design: This approach relies on the generation of an enolate from an acyclic diester, which then undergoes an intramolecular nucleophilic acyl substitution to form the cyclic product. The key is the selection of a suitable acyclic precursor, such as dimethyl 3,3-dimethylglutarate. A strong, non-nucleophilic base is required to promote the cyclization and prevent competing intermolecular reactions.

Caption: Mechanism of the Dieckmann Condensation.

Experimental Protocol: Dieckmann Condensation

-

Reaction Setup: A solution of dimethyl 3,3-dimethylglutarate (1.0 equivalent) in an anhydrous, aprotic solvent like tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., argon).

-

Base Addition: Sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) is added portion-wise to the stirred solution at 0°C.

-

Cyclization: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the starting material is consumed (monitored by TLC or GC).

-

Quenching and Work-up: The reaction is cooled to 0°C and carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography.

Strategy 3: Favorskii Rearrangement

The Favorskii rearrangement provides an alternative, albeit less direct, route to the target molecule through ring contraction of a larger, more readily accessible ring system.[10][11] This reaction typically involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative.[12]

Causality of Experimental Design: The synthesis would commence with a 2-halo-3,3-dimethylcyclopentanone. The base abstracts an acidic α-proton on the side opposite the halogen, forming an enolate. This enolate then undergoes intramolecular nucleophilic substitution to form a bicyclic cyclopropanone intermediate. Nucleophilic attack by a methoxide ion opens the strained cyclopropanone ring to yield the more stable cyclobutane carboxylate.[11]

Experimental Protocol: Favorskii Rearrangement

-

Substrate Preparation: 2-Chloro-3,3-dimethylcyclopentanone is prepared from 3,3-dimethylcyclopentanone via standard α-halogenation methods.

-

Rearrangement Reaction: The α-halo ketone (1.0 equivalent) is dissolved in anhydrous methanol. A solution of sodium methoxide in methanol (1.5 equivalents) is added dropwise at 0°C.

-

Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours, with progress monitored by GC-MS.

-

Work-up and Esterification: The reaction mixture is neutralized with aqueous HCl. The solvent is removed, and the resulting carboxylic acid is esterified using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid) to yield the final product.

-

Purification: The crude ester is purified by column chromatography.

Comparative Data of Synthetic Routes

| Parameter | [2+2] Photocycloaddition | Dieckmann Condensation | Favorskii Rearrangement |

| Starting Materials | 2-Methylpropene, Ketene precursor | Dimethyl 3,3-dimethylglutarate | 2-Halo-3,3-dimethylcyclopentanone |

| Key Reagents | UV light | Sodium hydride | Sodium methoxide |

| Number of Steps | 1-2 | 1 | 2-3 |

| Typical Yields | Moderate | Good to Excellent | Moderate to Good |

| Key Advantages | High convergency | Readily available starting materials | Utilizes stable precursors |

| Key Disadvantages | Specialized equipment, potential side products | Ring strain can hinder cyclization | Multi-step, potential for side reactions |

Conclusion

The can be successfully achieved through several distinct and reliable synthetic strategies. The choice of a particular route will be dictated by factors such as the availability of starting materials, the scale of the synthesis, and the laboratory equipment at hand. The directness of the [2+2] photocycloaddition makes it an attractive option for rapid access to the cyclobutane core, while the Dieckmann condensation offers a more classical and often higher-yielding approach from acyclic precursors. The Favorskii rearrangement, though more circuitous, provides a valuable alternative for constructing the strained four-membered ring from a more stable five-membered precursor. Each of these methods underscores the versatility of modern organic synthesis in tackling the challenges posed by strained cyclic systems.

References

- 1. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. baranlab.org [baranlab.org]

- 6. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 8. Dieckmann Condensation [organic-chemistry.org]

- 9. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 12. Favorskii Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Physical Properties of Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry, a thorough understanding of the physical properties of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate is paramount. This guide provides a comprehensive overview of its key physical characteristics, the methodologies for their determination, and the scientific principles underpinning these measurements. The information presented herein is intended to empower researchers to handle, characterize, and utilize this versatile compound with precision and safety.

Compound Profile

This compound is a cyclic ketoester with a compact and rigid four-membered ring system. This structural motif is of significant interest in the synthesis of natural products and pharmaceutical agents due to its unique stereochemical properties and reactivity.

Molecular Structure:

Key Identifiers:

-

CAS Number: 78685-51-5

-

Molecular Formula: C₈H₁₂O₃

-

Molecular Weight: 156.18 g/mol

Physical Properties

Precise physical property data is crucial for the purification, handling, and reaction setup involving any chemical compound. While extensive experimental data for this compound is not widely published, the following table summarizes the available information and provides estimated values based on related structures and general principles of organic chemistry.

Table 1: Physical Properties of this compound

| Property | Value | Method of Determination (Self-Validating Protocol) | Causality and Field-Proven Insights |

| Boiling Point | Predicted: ~190-210 °C at 760 mmHg | Gas Chromatography (GC) with a thermal conductivity detector (TCD) or mass spectrometer (MS).[1] | The presence of polar carbonyl and ester groups leads to a higher boiling point compared to non-polar analogues of similar molecular weight. The rigid cyclobutane ring also contributes to a more compact structure, influencing intermolecular interactions. |

| Melting Point | Not available (likely a low-melting solid or liquid at room temperature) | Differential Scanning Calorimetry (DSC). | The gem-dimethyl group can disrupt crystal packing, potentially leading to a lower melting point or an amorphous solid state. The overall symmetry of the molecule also plays a significant role. |

| Density | Predicted: ~1.05 - 1.15 g/cm³ at 20 °C | Pycnometry or oscillating U-tube density meter. | The density is expected to be slightly greater than water due to the presence of three oxygen atoms in a relatively small carbon framework. |

| Refractive Index | Predicted: ~1.45 - 1.47 at 20 °C | Abbe Refractometer. | The refractive index is a measure of how light propagates through the substance and is dependent on the electronic structure of the molecule. The value is typical for cyclic esters. |

| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane). | Visual inspection and spectroscopic methods (e.g., UV-Vis) for quantitative analysis. | The polar ester and ketone functionalities allow for some interaction with water, but the overall hydrocarbon character limits its aqueous solubility. Its non-polar components favor solubility in organic solvents. |

Spectral Characterization

Spectroscopic data is the cornerstone of structural elucidation and purity assessment in organic chemistry.

Table 2: Spectral Data for this compound

| Technique | Expected Chemical Shifts / Frequencies | Interpretation |

| ¹H NMR | * ~1.2-1.5 ppm (s, 6H): Two methyl groups at C2. * ~2.5-3.0 ppm (m, 2H): Methylene protons on the cyclobutane ring. * ~3.5-3.8 ppm (m, 1H): Methine proton at C1. * ~3.7 ppm (s, 3H): Methyl ester protons. | The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and ester groups and the anisotropic effects of the cyclobutane ring. |

| ¹³C NMR | * ~20-30 ppm: Gem-dimethyl carbons. * ~40-50 ppm: C2 carbon. * ~50-60 ppm: Methylene carbon. * ~52 ppm: Methyl ester carbon. * ~60-70 ppm: Methine carbon (C1). * ~170-175 ppm: Ester carbonyl carbon. * ~205-215 ppm: Ketone carbonyl carbon. | The distinct chemical shifts of the two carbonyl carbons are a key feature of the spectrum. The upfield shifts of the cyclobutane ring carbons are characteristic of strained ring systems. |

| IR Spectroscopy | * ~1780-1760 cm⁻¹ (strong): C=O stretch of the cyclobutanone. * ~1740-1720 cm⁻¹ (strong): C=O stretch of the methyl ester. * ~1200-1100 cm⁻¹ (strong): C-O stretch of the ester. * ~2980-2850 cm⁻¹ (medium): C-H stretching of alkyl groups. | The high frequency of the cyclobutanone carbonyl stretch is a hallmark of four-membered ring ketones due to ring strain. The two distinct carbonyl absorptions are indicative of the keto-ester functionality. |

Experimental Protocols

The following section details the step-by-step methodologies for the determination of the key physical properties discussed above. These protocols are designed to be self-validating, ensuring accuracy and reproducibility.

Determination of Boiling Point by Gas Chromatography

Causality: Gas chromatography separates compounds based on their volatility and interaction with the stationary phase. By calibrating the instrument with standards of known boiling points, the retention time of the analyte can be correlated to its boiling point.

Workflow Diagram:

References

An In-depth Technical Guide to Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

This guide provides a comprehensive technical overview of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate, a functionalized cyclobutane derivative of interest to researchers and professionals in synthetic chemistry and drug development. This document will delve into its chemical structure, plausible synthetic routes, detailed spectroscopic characterization, and potential applications, offering field-proven insights into its chemical behavior.

Molecular Structure and Properties

This compound (CAS Number: 78685-51-5) possesses a strained four-membered ring, a ketone, an ester functional group, and a gem-dimethyl substitution.[1] This combination of features imparts a unique conformational rigidity and electronic character, making it a valuable building block in organic synthesis.

The cyclobutane ring is known to adopt a puckered conformation to alleviate torsional strain, which is a slight deviation from a planar structure.[2] The presence of a carbonyl group and a methyl ester introduces polarity and sites for nucleophilic and electrophilic attack, respectively. The gem-dimethyl group at the C2 position provides steric hindrance that can influence the stereochemical outcome of reactions at adjacent centers.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 78685-51-5 | [1] |

| Molecular Formula | C₈H₁₂O₃ | [1] |

| Molecular Weight | 156.18 g/mol | [3] |

| IUPAC Name | methyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate | Inferred from related compounds |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process, starting from commercially available precursors. The first step would be the synthesis of the carboxylic acid precursor, followed by its esterification.

Caption: Proposed synthesis of the target molecule via Fischer esterification.

Experimental Protocol: Fischer Esterification

The following is a generalized, yet detailed, protocol for the synthesis of this compound based on the well-established Fischer esterification reaction.[5][6]

Materials:

-

2,2-dimethyl-3-oxocyclobutanecarboxylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,2-dimethyl-3-oxocyclobutanecarboxylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

Due to the absence of published experimental spectra for this compound, the following characterization is based on predictive analysis from its chemical structure and comparison with closely related analogs.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the gem-dimethyl protons, and the diastereotopic methylene protons of the cyclobutane ring, as well as the methine proton.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ (ester) | ~3.7 | Singlet | 3H |

| -CH (methine) | ~3.2 - 3.5 | Doublet of Doublets | 1H |

| -CH₂ (methylene) | ~2.8 - 3.1 | Multiplet | 2H |

| -C(CH₃)₂ (gem-dimethyl) | ~1.2 - 1.4 | Two Singlets | 6H |

Rationale: The ester methyl group typically appears around 3.7 ppm. The methine proton adjacent to the ester will be downfield due to the electron-withdrawing effect of the carbonyl. The methylene protons on the cyclobutane ring are diastereotopic and will likely appear as a complex multiplet. The two methyl groups of the gem-dimethyl moiety are also diastereotopic and are expected to appear as two distinct singlets.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (ketone) | ~205 - 215 |

| C=O (ester) | ~170 - 175 |

| -OCH₃ (ester) | ~52 |

| -CH (methine) | ~50 - 55 |

| -C(CH₃)₂ (quaternary) | ~45 - 50 |

| -CH₂ (methylene) | ~40 - 45 |

| -C(CH₃)₂ (methyls) | ~20 - 25 |

Rationale: The ketone carbonyl carbon is expected to be the most downfield signal. The ester carbonyl will be slightly upfield. The carbons of the cyclobutane ring will appear in the aliphatic region, with their specific shifts influenced by the attached functional groups.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the ketone and ester functional groups.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| C=O (ketone) | Stretch | ~1780 (strained ring) |

| C=O (ester) | Stretch | ~1740 |

| C-O (ester) | Stretch | ~1250 - 1100 |

| C-H (sp³) | Stretch | ~2950 - 2850 |

Rationale: The carbonyl stretching frequency for a ketone in a four-membered ring is typically higher than that of an acyclic ketone due to ring strain. The ester carbonyl will also show a strong absorption. The C-O stretching of the ester and the C-H stretching of the aliphatic portions of the molecule will also be present.

Mass Spectrometry (Predicted)

The mass spectrum (electron ionization) would be expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragments

| m/z | Fragment |

| 156 | [M]⁺ (Molecular Ion) |

| 125 | [M - OCH₃]⁺ |

| 97 | [M - COOCH₃]⁺ |

| 83 | [M - C₄H₅O₂]⁺ |

| 55 | [C₄H₇]⁺ |

Rationale: The molecular ion peak would correspond to the molecular weight of the compound. Common fragmentation pathways would include the loss of the methoxy group, the entire methoxycarbonyl group, and cleavage of the cyclobutane ring.

Reactivity and Applications

Cyclobutane derivatives are versatile building blocks in organic synthesis due to their inherent ring strain, which can be harnessed for various chemical transformations.[7] this compound, with its multiple functional groups, offers several avenues for further chemical modification.

Key Reaction Types

-

Reactions at the Ketone: The carbonyl group can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols. It can also be reduced to a secondary alcohol using reducing agents like sodium borohydride.

-

Reactions at the Ester: The ester functionality can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups such as amides or undergo reduction to a primary alcohol with strong reducing agents like lithium aluminum hydride.

-

Ring-Opening Reactions: The strained cyclobutane ring can be cleaved under certain conditions, such as thermal or transition-metal-catalyzed reactions, to provide access to acyclic compounds with defined stereochemistry.

-

Enolate Chemistry: The α-protons to the ketone and ester can be deprotonated to form enolates, which can then participate in a variety of carbon-carbon bond-forming reactions.

The interplay of these reactive sites allows for the use of this compound as a scaffold for the synthesis of more complex molecules.

Potential Applications in Drug Discovery and Materials Science

Cyclobutane-containing molecules have gained increasing attention in medicinal chemistry. The rigid cyclobutane scaffold can act as a bioisostere for other groups and can help to lock a molecule into a specific conformation, which can be beneficial for binding to biological targets.[2] The unique stereochemical arrangement of substituents on the cyclobutane ring can be exploited to explore structure-activity relationships in drug candidates.

In materials science, cyclobutane derivatives can be used as monomers for the synthesis of polymers with unique properties. The controlled ring-opening of cyclobutane-containing polymers can lead to materials with interesting thermal or mechanical properties.

Conclusion

This compound is a structurally interesting and synthetically versatile molecule. While detailed experimental data is not widely published, its synthesis can be reliably achieved through standard organic transformations. Its combination of a strained ring system and multiple functional groups makes it a valuable intermediate for the synthesis of a wide range of more complex organic molecules with potential applications in medicinal chemistry and materials science. Further research into the specific reactivity and applications of this compound is warranted to fully explore its potential.

References

- 1. 2,2-DiMethyl-3-oxocyclobutanecarboxylic acid | 3183-43-5 [chemicalbook.com]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. 78685-51-5|this compound|BLD Pharm [bldpharm.com]

- 4. 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid | C7H10O3 | CID 276081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. METHYL 3-OXOCYCLOBUTANECARBOXYLATE | 695-95-4 [chemicalbook.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Predicted Spectroscopic Data of Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

This document provides a comprehensive technical guide to the structural elucidation of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate (CAS 78685-51-5). As a key building block in synthetic chemistry, a thorough understanding of its spectroscopic signature is critical for reaction monitoring, quality control, and structural verification.

While experimentally-derived spectra for this specific molecule are not widely available in public databases, this guide leverages foundational spectroscopic principles and data from analogous structures to provide a robust set of predicted data. The methodologies and interpretations presented herein are designed to be a self-validating system for researchers, scientists, and drug development professionals, grounded in established scientific literature.

Molecular Structure and Spectroscopic Overview

This compound is a substituted cyclobutanone derivative containing a methyl ester and a gem-dimethyl group. Its structure presents several key features that will be distinguishable by various spectroscopic techniques:

-

A strained four-membered ring: This will significantly influence the vibrational frequency of the ketone's carbonyl group in IR spectroscopy.

-

Two distinct carbonyl groups: A ketone and a methyl ester, which will have characteristic, yet different, signals in both IR and ¹³C NMR spectroscopy.

-

Multiple proton environments: Including diastereotopic methylene protons on the cyclobutane ring, a single methine proton, and two types of methyl groups (gem-dimethyl and ester).

-

A quaternary carbon center.

The following sections will detail the predicted spectroscopic data and provide field-proven protocols for their acquisition.

Diagram: Molecular Structure of this compound

Caption: Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for identifying the hydrogen framework of a molecule. The predicted spectrum of the title compound will show distinct signals for each proton environment.

Predicted ¹H NMR Data

The following data is predicted for a sample dissolved in deuterochloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| gem-Dimethyl Protons (2 x CH₃) | ~1.2 - 1.4 | Singlet (s) | 6H | These protons are equivalent and attached to a quaternary carbon, resulting in a single, un-split signal. |

| Methylene Protons (CH₂) | ~2.8 - 3.2 | 2 x Doublet (d) | 2H | These two protons are diastereotopic due to the chiral center at C1. They will appear as two distinct doublets, coupling with the methine proton at C1. |

| Methine Proton (CH) | ~3.3 - 3.6 | Triplet (t) or Multiplet (m) | 1H | This proton is coupled to the two adjacent methylene protons. Its chemical shift is influenced by the adjacent ester group. |

| Methyl Ester Protons (OCH₃) | ~3.7 | Singlet (s) | 3H | The methyl group of the ester is chemically distinct and not coupled to other protons, appearing as a sharp singlet.[1] |

Experimental Protocol: ¹H NMR Spectroscopy

This protocol ensures high-quality, reproducible data for small organic molecules.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

Data Acquisition:

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a standard 90° pulse sequence.

-

Set the number of scans to 16 and the relaxation delay to 2 seconds.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum to achieve a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative proton ratios.

-

Diagram: ¹H NMR Acquisition Workflow

Caption: Standard workflow for NMR sample preparation and data acquisition.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon backbone of the molecule. Due to the molecule's symmetry, not all carbons are unique.

Predicted ¹³C NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| gem-Dimethyl Carbons (2 x C H₃) | ~20 - 25 | Aliphatic methyl carbons typically appear in this upfield region. |

| Quaternary Carbon (C (CH₃)₂) | ~45 - 55 | A quaternary aliphatic carbon, shifted slightly downfield by the adjacent carbonyl. |

| Methylene Carbon (C H₂) | ~50 - 60 | The methylene carbon is adjacent to the ketone, causing a significant downfield shift. |

| Methine Carbon (C H) | ~55 - 65 | This carbon is deshielded by the directly attached ester functionality. |

| Methyl Ester Carbon (OC H₃) | ~52 | A typical chemical shift for a methyl ester carbon.[2] |

| Ester Carbonyl (C =O) | ~170 - 175 | The carbonyl carbon of an ester.[2] |

| Ketone Carbonyl (C =O) | ~205 - 215 | The carbonyl carbon of a ketone in a four-membered ring is significantly deshielded and appears far downfield. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Tune the probe to the ¹³C frequency.

-

Use a standard proton-decoupled pulse sequence to ensure all signals appear as singlets.

-

-

Data Acquisition:

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Set the number of scans significantly higher than for ¹H NMR (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

A relaxation delay of 2-5 seconds is standard.

-

-

Data Processing:

-

Apply a Fourier transform and phase the spectrum.

-

Calibrate the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

-

Diagram: Predicted ¹³C NMR Chemical Shift Regions

Caption: Predicted chemical shift regions for key carbons in the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by different bond vibrations.

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Justification |

| ~2970 - 2850 | Medium-Strong | C-H Stretch (sp³) | Characteristic of aliphatic C-H bonds in the methyl and methylene groups. |

| ~1785 | Strong | C=O Stretch (Ketone) | The carbonyl stretch of a ketone in a strained cyclobutanone ring is shifted to a significantly higher frequency than a typical acyclic ketone (~1715 cm⁻¹).[3] |

| ~1740 | Strong | C=O Stretch (Ester) | The carbonyl stretch for a saturated methyl ester.[4] |

| ~1200 - 1150 | Strong | C-O Stretch (Ester) | The characteristic stretching vibration of the ester C-O bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR is a modern, rapid method for obtaining IR spectra of liquid or solid samples.

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Acquire a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a soft cloth or swab moistened with a volatile solvent like isopropanol or acetone.

-

Diagram: Key IR-Active Bonds

Caption: Key bonds giving rise to prominent IR absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization)

-

Molecular Ion (M⁺): m/z = 170. Corresponding to the molecular formula C₉H₁₄O₃. The molecular ion peak may be of low intensity due to the facile fragmentation of the strained ring.

-

Key Fragments:

| Predicted m/z | Proposed Fragment | Fragmentation Pathway |

| 142 | [M - CO]⁺ | Loss of carbon monoxide from the ketone, a common fragmentation for cyclic ketones. |

| 139 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 111 | [M - COOCH₃]⁺ | Alpha-cleavage with loss of the entire carbomethoxy group. |

| 83 | [C₅H₇O]⁺ | Cleavage of the cyclobutane ring. |

| 70 | [C₄H₆O]⁺ | Retro [2+2] cycloaddition, a characteristic fragmentation of cyclobutanes, yielding dimethylketene. |

| 59 | [COOCH₃]⁺ | Fragment corresponding to the carbomethoxy group. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

-

-

Analysis:

-

Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

-

Diagram: Predicted Fragmentation Pathways

Caption: Primary predicted fragmentation pathways for the target molecule in EI-MS.

Conclusion

This guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The interpretations are grounded in established spectroscopic principles and comparison with structurally similar molecules. The included experimental protocols represent standard, validated methods for acquiring high-quality data. This document serves as an essential reference for any researcher or professional involved in the synthesis, purification, or analysis of this compound, enabling confident structural verification and quality assessment.

References

An In-depth Technical Guide to the Formation of Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate is a significant synthetic intermediate, finding application in the construction of complex molecular architectures in pharmaceuticals and agrochemicals. This technical guide provides a comprehensive exploration of the predominant mechanistic pathway for its formation: the [2+2] cycloaddition of dimethylketene with methyl acrylate. We will delve into the theoretical underpinnings of this pericyclic reaction, including orbital mechanics and the factors governing its regioselectivity. Furthermore, this guide will present a validated, step-by-step experimental protocol for the synthesis, offering insights into the practical considerations for achieving high yield and purity. Alternative synthetic strategies will also be briefly discussed to provide a holistic understanding of the synthetic landscape for this class of compounds.

Introduction: The Significance of the Cyclobutanone Motif

Cyclobutanone derivatives are versatile building blocks in organic synthesis. The inherent ring strain of the four-membered ring can be strategically exploited in ring-opening and ring-expansion reactions, providing access to a diverse array of acyclic and larger cyclic systems. The 2,2-dimethyl-3-oxocyclobutanecarboxylate scaffold, in particular, offers multiple functional handles—a ketone, an ester, and a quaternary carbon center—making it a highly valuable precursor for the synthesis of complex target molecules. Understanding the mechanism of its formation is paramount for optimizing its synthesis and leveraging its reactivity in subsequent transformations.

The Primary Mechanistic Pathway: [2+2] Cycloaddition of Dimethylketene and Methyl Acrylate

The most direct and widely accepted mechanism for the formation of this compound is the [2+2] cycloaddition of dimethylketene with methyl acrylate. This reaction is a classic example of a ketene cycloaddition, a thermally allowed pericyclic reaction that proceeds through a concerted, asynchronous transition state.

The overall reaction can be broken down into two key stages:

-

In-situ generation of dimethylketene: Dimethylketene is a highly reactive and unstable intermediate that is typically generated in situ from a stable precursor. A common and efficient method is the dehydrochlorination of isobutyryl chloride using a non-nucleophilic base, such as triethylamine.[1]

-

[2+2] Cycloaddition: The generated dimethylketene then readily undergoes a [2+2] cycloaddition with an alkene, in this case, the electron-deficient methyl acrylate.

Step 1: Generation of Dimethylketene

The reaction is initiated by the abstraction of the α-proton from isobutyryl chloride by triethylamine. This results in the formation of an enolate intermediate, which then rapidly eliminates a chloride ion to yield dimethylketene.

Mechanism of Dimethylketene Formation

Caption: Formation of dimethylketene from isobutyryl chloride.

Step 2: The [2+2] Cycloaddition - A Concerted, Asynchronous Process

The [2+2] cycloaddition of a ketene and an alkene is a thermally allowed process, unlike the [2+2] cycloaddition of two simple alkenes, which is forbidden by the Woodward-Hoffmann rules for thermal reactions. This is due to the orthogonal arrangement of the π systems of the ketene and the alkene in the transition state, allowing for a concerted reaction pathway.

The reaction is believed to proceed through an asynchronous transition state, meaning that the two new sigma bonds are not formed to the same extent at the same time. The more nucleophilic carbon of the alkene (the β-carbon of methyl acrylate) begins to form a bond with the electrophilic carbonyl carbon of the ketene first. This is followed by the formation of the second sigma bond between the α-carbon of the methyl acrylate and the terminal carbon of the ketene double bond.

[2+2] Cycloaddition of Dimethylketene and Methyl Acrylate

Caption: The concerted [2+2] cycloaddition pathway.

Regioselectivity of the Cycloaddition

The regioselectivity of the cycloaddition is a critical aspect that determines the final structure of the product. With an electron-deficient alkene like methyl acrylate, the addition occurs in a way that the more nucleophilic β-carbon of the acrylate attacks the electrophilic central carbon of the ketene. The regioselectivity can be explained by considering the electronic properties of the reactants and the stability of the transition state.[2]

The carbonyl group of the methyl acrylate is electron-withdrawing, making the β-carbon electron-deficient (electrophilic) and the α-carbon relatively more electron-rich (nucleophilic). However, in the context of the cycloaddition, it is the overall polarization of the double bond that dictates the initial interaction. The resonance structures of methyl acrylate show a partial positive charge on the β-carbon and a partial negative charge on the α-carbon. Conversely, the central carbon of the ketene is highly electrophilic. The initial and most favorable interaction is between the more nucleophilic center of the alkene (the β-carbon in a Michael-type sense, though the mechanism is concerted) and the highly electrophilic ketene carbonyl carbon. This leads to the formation of the 3-oxo isomer.

Computational studies have further elucidated that the transition state has some zwitterionic character, and the observed regioselectivity corresponds to the formation of the more stable transition state.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints to ensure a successful synthesis.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| Isobutyryl chloride | 106.55 | 10.65 g | 0.1 | >98% | Sigma-Aldrich |

| Triethylamine | 101.19 | 12.14 g (16.8 mL) | 0.12 | >99%, freshly distilled | Sigma-Aldrich |

| Methyl acrylate | 86.09 | 10.33 g (10.9 mL) | 0.12 | >99%, inhibitor removed | Sigma-Aldrich |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | Anhydrous | Acros Organics |

| Diethyl ether | 74.12 | As needed | - | Anhydrous | Fisher Scientific |

| Saturated aq. NH₄Cl | - | 100 mL | - | - | Lab prepared |

| Anhydrous MgSO₄ | 120.37 | As needed | - | - | VWR |

Step-by-Step Methodology

Workflow for the Synthesis of this compound

Caption: A step-by-step workflow for the synthesis.

-

Reaction Setup: To a flame-dried 500 mL two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add isobutyryl chloride (10.65 g, 0.1 mol) and 100 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Slow Addition: In the dropping funnel, prepare a solution of triethylamine (12.14 g, 0.12 mol) and methyl acrylate (10.33 g, 0.12 mol) in 100 mL of anhydrous DCM. Add this solution dropwise to the stirred solution of isobutyryl chloride over a period of 1 hour. A white precipitate of triethylammonium chloride will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting materials will indicate the completion of the reaction.

-

Workup - Quenching: Cool the reaction mixture in an ice bath and quench by the slow addition of 100 mL of saturated aqueous ammonium chloride solution.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).

-

Workup - Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Purification - Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification - Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Alternative Synthetic Strategies

While the [2+2] cycloaddition of dimethylketene is the most direct route, it is important for the research scientist to be aware of alternative pathways.

Intramolecular Cyclization (Thorpe-Ziegler type)

An alternative, though less direct, approach could involve an intramolecular cyclization. For instance, a suitably substituted open-chain precursor, such as methyl 4-bromo-2,2-dimethyl-3-oxobutanoate, could potentially undergo an intramolecular cyclization under basic conditions to form the cyclobutanone ring. However, this Thorpe-Ziegler type of reaction is more commonly employed for the synthesis of larger rings and often involves dinitriles.[3][4] The synthesis of the required linear precursor might also be more complex than the generation of dimethylketene.

Synthesis via the Carboxylic Acid and Subsequent Esterification

Another viable route involves the synthesis of the corresponding carboxylic acid, 2,2-dimethyl-3-oxocyclobutanecarboxylic acid, followed by esterification. The carboxylic acid can be synthesized through various methods, and its subsequent esterification with methanol under acidic conditions (Fischer esterification) would yield the target molecule.

Fischer Esterification Mechanism

The Fischer esterification involves the protonation of the carboxylic acid carbonyl, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[5]

Mechanism of Fischer Esterification

Caption: The acid-catalyzed Fischer esterification mechanism.

Conclusion

The formation of this compound is most efficiently and mechanistically explained by the [2+2] cycloaddition of in-situ generated dimethylketene with methyl acrylate. This pericyclic reaction proceeds through a concerted, asynchronous transition state, with the regioselectivity governed by the electronic properties of the reactants. The provided experimental protocol offers a reliable and self-validating method for the synthesis of this valuable intermediate. A thorough understanding of this mechanism and the alternative synthetic routes empowers researchers to effectively utilize this versatile building block in the development of novel chemical entities.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Regioselectivity of radical additions to substituted alkenes: insight from conceptual density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational study of cyclohexanone-monomer co-initiation mechanism in thermal homo-polymerization of methyl acrylate and methyl methacrylate. | Semantic Scholar [semanticscholar.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Whitepaper: The Discovery and Strategic Application of Cyclobutanone Derivatives in Modern Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract: The four-membered cyclobutanone core, once a synthetic curiosity due to its inherent ring strain, has emerged as a cornerstone in modern organic synthesis and medicinal chemistry. Its unique conformational rigidity and predictable reactivity, driven by strain release, offer unparalleled advantages in constructing complex molecular architectures and tuning pharmacological properties. This guide provides an in-depth analysis of the discovery of cyclobutanone derivatives, charting the evolution from foundational cycloaddition reactions to sophisticated strain-release strategies. We will explore the causal mechanisms behind key synthetic protocols, their application in the total synthesis of natural products, and their pivotal role in the design of next-generation therapeutics. Through detailed protocols, mechanistic diagrams, and strategic case studies, this document serves as a technical resource for professionals seeking to leverage the power of this versatile scaffold.

The Allure of the Strained Scaffold: Why Cyclobutanone?

The chemistry of cyclobutane derivatives is a story of taming molecular strain. The cyclobutane ring possesses approximately 26 kcal/mol of strain energy, a thermodynamic penalty that paradoxically becomes its greatest synthetic asset.[1] This strain manifests in two key ways for cyclobutanone:

-

Enhanced Electrophilicity: The ring strain increases the s-character of the exocyclic bonds of the carbonyl carbon, making the ketone significantly more electrophilic and susceptible to nucleophilic attack compared to its unstrained counterparts like cyclopentanone or cyclohexanone.[2] This heightened reactivity is crucial for subsequent functionalization.

-

Predictable Reactivity Pathways: The inherent drive to relieve this strain makes cyclobutanones ideal precursors for a variety of transformations, including ring-opening, ring-expansion, and ring-contraction reactions.[2][3] These processes are often highly regioselective and stereoselective, providing reliable access to more complex structures.

This combination of properties has positioned cyclobutanone derivatives as "privileged structures" in medicinal chemistry, where the rigid four-membered ring can act as a conformationally locked scaffold to orient pharmacophoric groups, enhance binding affinity, and improve metabolic stability.[4][5]

Foundational Strategies for Forging the Four-Membered Ring

The construction of the cyclobutanone core has been a long-standing challenge, with [2+2] cycloaddition reactions emerging as the most powerful and direct approach.

Photochemical [2+2] Cycloadditions

The photochemical [2+2] cycloaddition is arguably the most classic and widely used method for synthesizing cyclobutane rings.[6] For cyclobutanones specifically, the reaction between a ketene (or ketene equivalent) and an alkene is particularly effective.

The causality behind this reaction lies in the electronic excitation of the alkene. Upon irradiation, the alkene is promoted to an excited state, which then undergoes a stepwise reaction with the ground-state ketene through a 1,4-diradical intermediate. The subsequent ring closure traps this intermediate to form the thermodynamically less stable four-membered ring.

Caption: Mechanism of Photochemical [2+2] Cycloaddition.

A notable modern advancement involves the intramolecular photocycloaddition of allenes and butenolides, which has been used to construct the complex tricyclic core of natural products like solanoeclepin A.[7]

Transition Metal-Catalyzed Cycloadditions

While effective, photochemical methods can sometimes suffer from issues with regioselectivity and scalability. Thermally driven, transition-metal-catalyzed [2+2] cycloadditions offer a powerful alternative.[8] These reactions typically proceed through a metallacyclopentane intermediate. The choice of metal (e.g., Rh, Fe, Ni) and ligands is critical, as it dictates the substrate scope and stereochemical outcome. For instance, Rh(I) catalysts have been successfully employed in the [6+2] cycloaddition of 2-vinylcyclobutanones with alkenes to construct eight-membered rings, showcasing the versatility of the cyclobutanone core in more complex cycloadditions.[9]

Modern Frontiers in Cyclobutanone Synthesis

Building on the foundational cycloaddition strategies, contemporary methods focus on asymmetric synthesis and the use of highly strained precursors to access complex cyclobutanone derivatives with exceptional control.

Ring Expansion of Cyclopropyl Derivatives

The ring expansion of cyclopropanol derivatives provides an elegant and reliable route to cyclobutanones.[10] This transformation is often a semipinacol-type rearrangement, where activation of a hydroxyl group on a cyclopropylcarbinol initiates a stereospecific one-carbon ring expansion. The driving force is the release of strain from the three-membered ring. This method is particularly valuable for creating α-quaternary stereocenters, which are challenging to construct otherwise.[10]

Caption: Semipinacol rearrangement for cyclobutanone synthesis.

Strain-Release Driven Synthesis from Bicyclo[1.1.0]butanes (BCBs)

Perhaps the most cutting-edge strategy involves the use of bicyclo[1.1.0]butanes (BCBs) as synthetic precursors. BCBs are among the most strained carbocycles known and react readily with a wide range of nucleophiles, electrophiles, and radicals.[11][12] The central C-C bridgehead bond has significant π-character, allowing it to behave like a constrained alkene.[13] Under visible-light photoredox catalysis, BCBs can undergo strain-release reactions to generate cyclobutyl radicals, which can then be trapped to form highly functionalized cyclobutane and cyclobutanone derivatives.[12][14] This atom- and step-economical approach provides access to densely substituted scaffolds that are otherwise inaccessible.[14][15]

Strategic Application in Drug Discovery and Development

The unique structural and chemical properties of the cyclobutanone scaffold have made it an invaluable tool for drug development professionals. Its incorporation can profoundly impact a molecule's potency, selectivity, and pharmacokinetic profile.

Causality of Pharmacological Improvement:

-

Metabolic Stability: Replacing metabolically vulnerable groups (e.g., isopropyl or cyclohexyl moieties) with a cyclobutyl ring can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Conformational Constraint: The rigid, puckered structure of the cyclobutane ring reduces the number of accessible conformations of a molecule.[5] This pre-organization for binding to a biological target can lead to a significant increase in potency and selectivity by minimizing the entropic penalty of binding.

-

Vectorial Orientation: The defined geometry of the cyclobutane ring allows for precise, three-dimensional positioning of key pharmacophoric elements, enabling optimal interactions within a target's binding pocket.

Table 1: Cyclobutane Derivatives in Approved Pharmaceuticals

| Drug | Therapeutic Area | Role of the Cyclobutane Moiety | Rationale & Outcome |

| Carboplatin | Oncology | Chelating ligand (cyclobutane-1,1-dicarboxylate) | Replaced cisplatin's chloride ligands to reduce the rate of aquation, significantly lowering nephrotoxicity while retaining efficacy. |

| Apalutamide | Oncology (Prostate Cancer) | Core structural component | Cyclobutanone was a key starting material in the synthesis, forming a rigid core for the androgen receptor antagonist. |

| Boceprevir | Antiviral (Hepatitis C) | P1 fragment (cyclobutylmethyl group) | Provided superior potency and pharmacokinetic properties compared to analogous cyclopropyl and cyclopentyl derivatives. |

| Ivosidenib | Oncology (AML) | Difluorocyclobutyl amine | Replaced a metabolically unstable cyclohexane ring, blocking oxidation and improving the drug's metabolic profile. |

Detailed Experimental Protocol: A Modern Synthesis

The following protocol describes a visible-light-driven, one-pot synthesis of a pyridinyl-cyclobutanone, adapted from established literature, demonstrating the integration of multiple modern synthetic concepts.[16]

Protocol: One-Pot Synthesis of 3-(Pyridin-2-yl)-2-phenylcyclobutan-1-one

Self-Validating System: This protocol is designed to be self-validating. The sequential nature of the reaction means the formation of the final cyclobutanone product is contingent on the successful completion of the initial [2+2] photocycloaddition. Monitoring by TLC or LC-MS after the first irradiation step can confirm the formation of the nitrocyclobutane intermediate before proceeding.

Materials & Reagents:

-

(E)-2-(2-nitrovinyl)pyridine

-

Styrene

-

Ethanol (anhydrous)

-

Ir(dtbbpy)(ppy)₂PF₆ (photocatalyst)

-

Triethylamine (Et₃N)

-

N,N-Diisopropylethylamine (DIPEA)

-

Magnesium perchlorate (Mg(ClO₄)₂)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Schlenk flask

-

Violet LED (e.g., 405 nm)

-

Blue LED (e.g., 450 nm)

-

Stir plate

-

Standard glassware for extraction and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

[2+2] Photocycloaddition (Step 1):

-

To a Schlenk flask, add (E)-2-(2-nitrovinyl)pyridine (1.0 mmol) and styrene (1.2 mmol).

-

Add anhydrous ethanol (10 mL) to dissolve the reactants.

-

Degas the solution with argon for 15 minutes.

-

Irradiate the stirred solution with a violet LED (405 nm) at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting nitroalkene.

-

Causality Check: Ethanol is the optimal solvent for this cycloaddition. The violet light provides the necessary energy to excite the nitroalkene for the catalyst-free cycloaddition.

-

-

Photo-Nef Reaction (Step 2):

-

To the same flask containing the crude nitrocyclobutane intermediate, add Ir(dtbbpy)(ppy)₂PF₆ (0.01 mmol), Et₃N (2.0 mmol), DIPEA (2.0 mmol), and Mg(ClO₄)₂ (1.5 mmol).

-

Degas the solution again with argon for 10 minutes.

-

Irradiate the stirred solution with a blue LED (450 nm) at room temperature for 24 hours.

-

Causality Check: The iridium photocatalyst, activated by blue light, facilitates the Nef reaction, converting the nitro group to a carbonyl group. The bases (Et₃N, DIPEA) are essential for this transformation.

-

-

Hydrolysis & Workup (Step 3):

-

After the second irradiation, add 1 M HCl (10 mL) to the reaction mixture and stir vigorously for 1 hour at room temperature to ensure complete hydrolysis.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired cyclobutanone product.

-

Expected Outcome: The final product should be isolable as a solid or oil, with characterization by ¹H NMR, ¹³C NMR, and HRMS confirming its structure. Yields are typically moderate to good.[16]

-

Conclusion and Future Perspectives

The journey of cyclobutanone derivatives from strained curiosities to indispensable synthetic building blocks is a testament to the ingenuity of organic chemists. The development of robust synthetic methods, particularly those driven by photochemistry, transition-metal catalysis, and strain-release principles, has democratized access to these valuable scaffolds. For researchers in drug discovery, the cyclobutanone core offers a validated strategy to overcome common challenges in metabolic stability and target affinity.[4]

Future research will likely focus on developing even more efficient and enantioselective catalytic methods, expanding the scope of strain-release reactions, and integrating the cyclobutanone motif into novel chemical biology probes and advanced materials.[11][17] As our ability to manipulate this strained ring with precision continues to grow, the central role of cyclobutanone derivatives in advancing chemical and biomedical science is assured.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Importance of Cyclobutanone in Pharmaceutical Intermediates - LISKON [liskonchem.com]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Transition‐Metal Catalyzed, Thermally Driven [2π+2π]‐Cycloadditions of Olefins and Alkynes | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cyclobutanone synthesis [organic-chemistry.org]

- 11. Recent advances in photochemical strain-release reactions of bicyclo[1.1.0]butanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Visible light-induced strain-release transformations of bicyclo[1.1.0]butanes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Top 8 in the USA: Why Cyclobutanone (CAS No. 1191-95-3) is the Essential Building Block for High-Strain Chemistry` [eastfine.net]

literature review of 2,2-dimethyl-3-oxocyclobutanecarboxylate

An In-depth Technical Guide to 2,2-dimethyl-3-oxocyclobutanecarboxylate: Synthesis, Reactivity, and Applications

Introduction: The Versatility of a Strained Scaffold

Ethyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate is a functionally dense and synthetically valuable building block. Its structure is characterized by a strained four-membered ring, a ketone, an ester, and a quaternary gem-dimethyl group. This unique combination of features makes it a powerful intermediate for the synthesis of more complex molecular architectures. The inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) is a key driver for its reactivity, enabling a variety of ring-opening and ring-expansion reactions that are not readily accessible with more stable cyclic systems.[1]

For researchers in organic synthesis and drug development, this molecule offers a gateway to diverse scaffolds. The gem-dimethyl substitution provides steric bulk and prevents enolization at the C2 position, which can direct the regioselectivity of subsequent reactions. This guide provides a comprehensive overview of the synthesis, chemical behavior, and synthetic potential of this versatile carbocyclic intermediate.

Synthesis of the Cyclobutane Core

The most direct and industrially scalable approach to constructing the 2,2-dimethyl-3-oxocyclobutane framework is through a [2+2] cycloaddition reaction. This method involves the reaction of a ketene with an appropriate alkene. Specifically, the synthesis of ethyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate can be efficiently achieved via the cycloaddition of dimethylketene with ethyl acrylate.

The ketene is typically generated in situ from a suitable precursor, such as isobutyryl chloride, in the presence of a non-nucleophilic base like triethylamine. The alkene, ethyl acrylate, serves as the "ketenophile," reacting with the electrophilic ketene in a concerted, thermally allowed [π²s + π²a] cycloaddition to form the cyclobutanone ring.[2]

Proposed Synthetic Workflow

Caption: Workflow for the synthesis of the target compound via [2+2] cycloaddition.

Detailed Experimental Protocol: Synthesis of Ethyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate

Materials:

-

Ethyl acrylate

-

Isobutyryl chloride

-

Triethylamine (freshly distilled)

-

Anhydrous diethyl ether or toluene

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Set up a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Charge the flask with ethyl acrylate (1.0 equivalent) and anhydrous solvent (e.g., diethyl ether).

-

In a separate flask, prepare a solution of isobutyryl chloride (1.2 equivalents) and triethylamine (1.3 equivalents) in the same anhydrous solvent.

-

Add the isobutyryl chloride/triethylamine solution dropwise to the stirred solution of ethyl acrylate over 1-2 hours at room temperature. The formation of triethylamine hydrochloride will be observed as a white precipitate.

-

After the addition is complete, gently heat the reaction mixture to reflux for 2-4 hours to ensure complete reaction.

-

Cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield ethyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate as a colorless oil.

Spectroscopic Characterization

| Technique | Predicted Features |

| ¹H NMR (CDCl₃) | ~4.2 ppm (q, 2H): -OCH₂ CH₃~3.5 ppm (m, 1H): CH-COOEt~3.0 ppm (m, 2H): -CO-CH₂ -CH~1.3 ppm (s, 6H): -C(CH₃ )₂~1.2 ppm (t, 3H): -OCH₂CH₃ |

| ¹³C NMR (CDCl₃) | ~205 ppm: Ketone C=O~172 ppm: Ester C=O~61 ppm: -OCH₂ CH₃~55 ppm: Quaternary C(CH₃)₂~50 ppm: CH₂ adjacent to ketone~45 ppm: CH -COOEt~22 ppm: Gem-dimethyl C H₃ groups~14 ppm: -OCH₂C H₃ |

| IR (neat) | ~1780 cm⁻¹: Strong, C=O stretch (strained cyclobutanone)~1735 cm⁻¹: Strong, C=O stretch (ester)~1180 cm⁻¹: Strong, C-O stretch (ester) |

Chemical Reactivity and Synthetic Utility

The synthetic power of ethyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate stems from the high reactivity of its strained ring and the strategic placement of its functional groups.

Ring-Expansion Reactions: Access to Cyclopentanones

The most significant transformation of this scaffold is the acid-catalyzed ring expansion to form a more stable five-membered ring. This reaction is driven by the relief of approximately 6 kcal/mol of ring strain when converting from a cyclobutane to a cyclopentane.[1] The mechanism proceeds through a carbocation intermediate, which rearranges via a 1,2-alkyl shift.

This transformation provides a highly efficient route to substituted 2,2-dimethylcyclopentanone derivatives, which are valuable precursors for various natural products, including sesquiterpenes like (±)-α-cuparenone and (±)-herbertene.[5]

Mechanism of Acid-Catalyzed Ring Expansion

Caption: Key steps in the acid-catalyzed ring expansion of a cyclobutanol derivative.

Protocol: Ring Expansion to Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate

Note: This protocol assumes prior reduction of the ketone to the corresponding cyclobutanol, a common strategy to initiate pinacol-type rearrangements.

Materials:

-

Ethyl 2,2-dimethyl-3-hydroxycyclobutane-1-carboxylate (from NaBH₄ reduction of the ketone)

-

Formic acid or p-Toluenesulfonic acid (catalyst)

-

Toluene or Dichloromethane (solvent)

Procedure:

-

Dissolve the starting cyclobutanol (1.0 equivalent) in the chosen solvent.

-

Add a catalytic amount of the acid catalyst (e.g., 0.1 equivalents of p-TsOH).

-

Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and wash with saturated sodium bicarbonate solution to neutralize the acid.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate by column chromatography or vacuum distillation.

Photochemical Transformations

The cyclobutanone moiety is a chromophore that can absorb UV light, leading to distinct photochemical reactions. The most common pathway is the Norrish Type I cleavage , where the bond alpha to the carbonyl group breaks, forming a diradical intermediate. This diradical can then undergo several transformations:

-

Decarbonylation: Loss of carbon monoxide to form a cyclopropane derivative.

-

Intramolecular Disproportionation: Formation of an unsaturated acyclic ester.

These photochemical routes provide access to unique molecular skeletons that are challenging to synthesize through traditional thermal methods.[2][6]

Functional Group Interconversions

Standard organic transformations can be applied to the ketone and ester functionalities to further diversify the scaffold:

-

Ketone Reduction: Selective reduction with reagents like sodium borohydride yields the corresponding cyclobutanol, a key intermediate for ring-expansion reactions.[5]

-

Ester Hydrolysis: Basic or acidic hydrolysis converts the ethyl ester to the corresponding 2,2-dimethyl-3-oxocyclobutanecarboxylic acid, which can be used for amide couplings or other transformations.[7]

-

Baeyer-Villiger Oxidation: Oxidation of the ketone with a peroxy acid (e.g., m-CPBA) can lead to a regioselective insertion of an oxygen atom, forming a bicyclic lactone.

Applications in Drug Discovery and Natural Product Synthesis

The true value of ethyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate lies in its role as a versatile synthetic hub. The ability to transform this simple building block into a variety of more complex and biologically relevant scaffolds makes it a powerful tool for medicinal chemists and synthetic researchers.

The diastereoselective synthesis of cis-1,3-disubstituted cyclobutane scaffolds, for example, is critical for potent therapeutic agents like ROR-γt inverse agonists used in treating autoimmune diseases.[8] While not this exact molecule, the underlying cyclobutane carboxylic acid core is the key pharmacophore. The methodologies used to control stereochemistry on these rings are directly applicable.

Synthetic Diversification Potential

Caption: Potential synthetic pathways from the core molecule to diverse chemical scaffolds.

Conclusion

Ethyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate is more than just a simple cyclic ketone; it is a strategic precursor for creating molecular complexity. Its strained ring system is primed for predictable and high-yield ring-expansion reactions, providing elegant access to functionalized cyclopentanones. Coupled with its photochemical reactivity and the versatility of its ester and ketone handles, this molecule serves as an invaluable platform for academic research, natural product synthesis, and the development of novel therapeutics. Understanding its synthesis and reactivity allows researchers to leverage its unique properties to accelerate discovery and innovation.

References

- 1. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 4. Ethyl 2,3-dimethylbutanoate | C8H16O2 | CID 521482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2,2-DiMethyl-3-oxocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

The Unexplored Potential of Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate: A Technical Guide for Researchers

Abstract

Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate, a structurally unique and functionally rich cyclobutane derivative, stands as a promising yet underexplored scaffold in chemical research. This technical guide provides an in-depth analysis of its core attributes, plausible synthetic strategies, and a forward-looking perspective on its potential research applications. By leveraging the inherent ring strain and stereochemical complexity of the cyclobutane core, further augmented by the gem-dimethyl and carbonyl functionalities, this molecule offers a versatile platform for innovation in medicinal chemistry, organic synthesis, and materials science. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to unlock the potential of this intriguing building block.

Introduction: The Allure of the Strained Ring